Z-Gly-Gly-Phe-OH
Overview
Description
“Z-Gly-Gly-Phe-OH” is an active compound . It is also known as N-benzyloxycarbonylglycine, an amino acid widely used in solution phase peptide synthesis . It has a molecular weight of 503.56 and a chemical formula of C₂₈H₂₉N₃O₆ .
Synthesis Analysis
“Z-Gly-Gly-Phe-OH” can be synthesized using various methods. It is often used in the synthesis of enzymic peptides . The Phe-Phe motif, which is part of the compound, is a popular building block for driving the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
Molecular Structure Analysis
The molecular formula of “Z-Gly-Gly-Phe-OH” is C21H23N3O6 . Its molecular weight is 413.4 g/mol .
Chemical Reactions Analysis
“Z-Gly-Gly-Phe-OH” is a versatile reagent that can be used to synthesize a variety of compounds . It is also used in the creation of self-assembled nanostructures .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-Gly-Gly-Phe-OH” include a molecular weight of 413.4 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 11 . Its exact mass is 413.15868546 g/mol .
Scientific Research Applications
Nanomedicine
Z-Gly-Gly-Phe-OH, which contains the Phe-Phe motif, has found a range of applications in nanomedicine . This includes the development of nanostructures and hydrogels . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
Drug Delivery
The self-assembled nanostructures based on the Phe-Phe motif can be used for drug delivery . These structures can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .
Biomaterials
Z-Gly-Gly-Phe-OH can also be used in the creation of biomaterials . The self-assembled nanostructures can be used as a base for creating materials with specific biological applications .
Therapeutic Paradigms
The molecules based on the Phe-Phe motif have been used to develop new therapeutic paradigms . This includes the development of innovative therapeutic strategies that can be realized by nanomaterials .
Peptide Synthesis
Z-Gly-Gly-Phe-OH can be used for the synthesis of enzymic peptide . This makes it a valuable compound in the field of peptide synthesis .
Research and Development
Due to its active properties, Z-Gly-Gly-Phe-OH is widely used in scientific research and development . It’s a versatile reagent that can be used to synthesize a variety of compounds .
Safety And Hazards
When handling “Z-Gly-Gly-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARPWSYTROKYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305115 | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Phe-OH | |
CAS RN |
13171-93-2 | |
Record name | NSC169159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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